7-Megastigmene-3,5,6,9-tetraol

Descripción

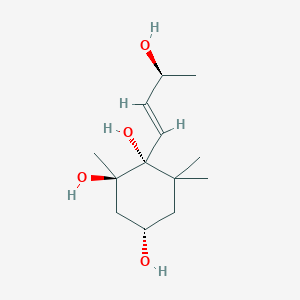

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C13H24O4 |

|---|---|

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

(1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol |

InChI |

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10-,12+,13+/m0/s1 |

Clave InChI |

CTCKPFXFWVNGLG-DWFSUXBBSA-N |

SMILES isomérico |

C[C@@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O |

SMILES canónico |

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O |

Sinónimos |

megastigmane |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 7-Megastigmene-3,5,6,9-tetraol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Megastigmene-3,5,6,9-tetraol is a megastigmane-type norisoprenoid, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of significant interest to the scientific community due to their diverse and promising biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound and its close structural analogs have been identified in a variety of plant species. While quantitative data on the concentration of this specific compound is limited in the current literature, the following plants are confirmed or potential sources.

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Euscaphis japonica | Staphyleaceae | Leaves | (3S,5R,6R,7E,9S)-3,5,6,9-tetrahydroxymegastigm-7-ene (stereoisomer) | [1] |

| Isodon melissoides | Lamiaceae | Aerial Parts | This compound | [2] |

| Isodon sculponeatus | Lamiaceae | Not Specified | This compound | [3] |

| Vigna luteola | Fabaceae | Not Specified | This compound | [2] |

| Pandanus amaryllifolius | Pandanaceae | Herbs | This compound | [4] |

| Morus alba (White Mulberry) | Moraceae | Leaves | (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (related compound) | [5] |

| Ovatus malisuctus | - | Not Specified | This compound | [3] |

Table 1: Natural Sources of this compound and Related Compounds

Experimental Protocols: Isolation and Purification

The following protocol is a representative method for the extraction and isolation of megastigmane sesquiterpenes, adapted from a study on Morus alba leaves and silkworm droppings, which can be applied for the isolation of this compound from plant materials[5].

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Solvent Extraction: Extract the powdered material with 80% aqueous methanol (B129727) (MeOH) at room temperature. The ratio of solvent to plant material should be sufficient to ensure thorough extraction (e.g., 10:1 v/w). Repeat the extraction process three times to maximize the yield.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

-

Initial Partitioning: Suspend the crude extract in water and partition it successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Fraction Collection: Collect the EtOAc and n-BuOH fractions separately. This compound, being a polar compound, is likely to be present in these fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the EtOAc and n-BuOH fractions to silica gel column chromatography. Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), gradually increasing the polarity.

-

ODS Column Chromatography: Further purify the fractions containing the target compound using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of megastigmane glycosides.

Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are scarce, related megastigmane compounds have demonstrated significant anti-inflammatory properties. The primary mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Anti-inflammatory Activity

Megastigmane glycosides isolated from various plants have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain megastigmane derivatives exhibit anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling cascades. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators. This compound could potentially inhibit the phosphorylation of key kinases in the MAPK cascade.

Conclusion and Future Directions

This compound is a naturally occurring norisoprenoid with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While several plant sources have been identified, further research is required to quantify the abundance of this compound in these species to facilitate targeted isolation efforts. The detailed experimental protocol provided in this guide offers a robust starting point for its purification. Future investigations should focus on elucidating the precise molecular mechanisms underlying its biological activities, particularly its interaction with the NF-κB and MAPK signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Megastigmane Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides are a class of C13-norisoprenoid secondary metabolites widely distributed in the plant kingdom. They are derived from the oxidative degradation of carotenoids and play significant roles in plant physiology, including acting as signaling molecules and contributing to the aroma and flavor of many fruits and flowers. Furthermore, a growing body of research has highlighted their diverse pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of megastigmane glycosides in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for their study.

The Core Biosynthetic Pathway

The biosynthesis of megastigmane glycosides is a multi-step process that begins with the cleavage of carotenoid precursors and culminates in the glycosylation of the resulting megastigmane aglycones.

Carotenoid Cleavage: The Genesis of Megastigmane Aglycones

The initial and rate-limiting step in megastigmane biosynthesis is the oxidative cleavage of C40 carotenoids, primarily β-carotene, zeaxanthin (B1683548), and violaxanthin. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1][2] Specifically, CCD1 and CCD4 are the main enzyme subfamilies implicated in the generation of C13-norisoprenoids.[1][3]

-

CCD1 enzymes , typically located in the cytoplasm, exhibit broad substrate specificity and can cleave various carotenoids at the 9,10 and 9',10' positions to produce C13 fragments like β-ionone and α-ionone.[1]

-

CCD4 enzymes , found in plastids, are also involved in carotenoid cleavage and can contribute to the diversity of megastigmane precursors.[2][3]

The cleavage of different carotenoids yields a variety of megastigmane aglycones. For instance, the cleavage of zeaxanthin can produce 3-hydroxy-β-ionone.[4] These aglycones can then undergo further enzymatic modifications, such as hydroxylations and reductions, to generate a diverse array of megastigmane structures, including common aglycones like 3-oxo-α-ionol and vomifoliol.

Glycosylation: The Final Step to Bioactive Compounds

The resulting megastigmane aglycones are subsequently glycosylated by UDP-dependent Glycosyltransferases (UGTs) . This enzymatic reaction involves the transfer of a sugar moiety, typically glucose, from an activated sugar donor (UDP-sugar) to a hydroxyl group on the aglycone.[5][6] This glycosylation step significantly increases the water solubility, stability, and bioavailability of the megastigmane compounds, and can also modulate their biological activity.[5]

Plant genomes contain a large number of UGTs, and specific UGTs exhibit substrate specificity for different megastigmane aglycones.[6] For example, studies have identified UGTs that can glycosylate 3-oxo-α-ionol and other norisoprenoids.[7][8] The position of glycosylation on the megastigmane skeleton can also vary, leading to a wide diversity of megastigmane glycosides.

Quantitative Data on Megastigmane Glycosides in Plants

The concentration of megastigmane glycosides varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some reported quantitative data.

| Plant Species | Tissue | Megastigmane Glycoside(s) | Concentration | Reference(s) |

| Vitis vinifera (Grape) | Berries | C13-norisoprenoid glycosides | Levels increase from véraison to maturity | [4] |

| Vitis vinifera (Grape) | Leaves | Various phenolic compounds | Total flavonoids: 16.75 mg/g | [9][10] |

| Camellia sinensis (Tea) | Leaves | Volatile flavor compounds | Variable depending on processing | [11][12][13][14][15][16] |

| Nicotiana tabacum (Tobacco) | Leaves | 3-oxo-α-ionol glycosides, (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside, (6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-glucopyranosyl-(1''→6')-β-D-glucopyranoside | Not specified in absolute amounts, but various glycosides isolated and identified | [1][3][17][18][19] |

| Eriobotrya japonica (Loquat) | Leaves | (6R,7E,9R)-9-hydroxy-4,7- megastigmadien-3-one 9-O-β-D-glucopyranoside and other 3-oxo-α-ionol glycosides | Not specified in absolute amounts, but hydrolysis efficiency of one compound was 35.6% | [20] |

Experimental Protocols

Extraction and Quantification of Megastigmane Glycosides

A robust and validated analytical method is crucial for the accurate quantification of megastigmane glycosides in plant tissues. High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS/MS) are the most common techniques employed.

Protocol: HPLC-DAD Quantification of Megastigmane Glycosides

-

Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by sonication or shaking.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[21][22]

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode Array Detector set to monitor at wavelengths relevant for megastigmane glycosides (e.g., 210-400 nm).

-

Quantification: Create a calibration curve using authentic standards of the megastigmane glycosides of interest.[21][23]

-

Enzyme Activity Assays

Protocol: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Activity Assay

-

Recombinant Enzyme Production:

-

Clone the CCD gene into an expression vector (e.g., pET vector for E. coli).

-

Express the recombinant protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the his-tagged or GST-tagged protein using affinity chromatography.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified CCD enzyme, and a carotenoid substrate (e.g., β-carotene) solubilized with a detergent (e.g., Triton X-100).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the extracted products by GC-MS or HPLC to identify and quantify the resulting megastigmane aglycones.[4]

-

Protocol: In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

-

Recombinant Enzyme Production:

-

Produce and purify the recombinant UGT enzyme as described for CCDs.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, a megastigmane aglycone substrate (e.g., 3-oxo-α-ionol), and the activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

-

Product Analysis:

-

Terminate the reaction and analyze the formation of the glycosylated product by HPLC-DAD or LC-MS/MS.

-

For kinetic analysis (determining Km and Vmax), vary the substrate concentration and measure the initial reaction rates.[24]

-

Regulation of Megastigmane Glycoside Biosynthesis

The biosynthesis of megastigmane glycosides is tightly regulated by various internal and external cues, primarily through the transcriptional control of the upstream carotenoid biosynthetic and catabolic pathways. Phytohormones such as Abscisic Acid (ABA) and Jasmonates (JA) play a central role in this regulation.[2][25]

Hormonal Regulation and Signaling Crosstalk

-

Abscisic Acid (ABA): ABA itself is a C15-apocarotenoid derived from the cleavage of carotenoids by 9-cis-epoxycarotenoid dioxygenase (NCED). ABA signaling can influence the expression of CCD genes, thereby impacting the pool of precursors for megastigmane biosynthesis.[1] The promoters of many ABA-responsive genes, including some involved in carotenoid metabolism, contain ABA-responsive elements (ABREs).[14][21]

-

Jasmonates (JA): Jasmonic acid and its derivatives are key signaling molecules in plant defense and development. JA signaling is known to induce the expression of various secondary metabolite biosynthetic genes, including those in the carotenoid pathway. The core of JA signaling involves the F-box protein COI1, JAZ repressor proteins, and the transcription factor MYC2. Upon JA perception, JAZ proteins are degraded, releasing MYC2 to activate the expression of JA-responsive genes.[25]

-

Crosstalk between ABA and JA: There is significant crosstalk between the ABA and JA signaling pathways.[2][25] For instance, ABA can enhance JA biosynthesis, and components of the ABA signaling pathway can interact with key regulators of the JA pathway, such as MYC2, to co-regulate gene expression.[25] This intricate interplay allows plants to fine-tune their metabolic responses to various developmental and environmental stimuli.

Conclusion and Future Perspectives

The biosynthesis of megastigmane glycosides is a complex and highly regulated process that is integral to plant metabolism and interaction with the environment. A thorough understanding of this pathway, from the initial carotenoid cleavage to the final glycosylation step, is essential for harnessing the potential of these compounds in various applications, including the development of new pharmaceuticals. Future research should focus on the identification and characterization of novel CCD and UGT enzymes with unique substrate specificities, which could be utilized in metabolic engineering approaches to produce specific megastigmane glycosides of high value. Furthermore, a deeper elucidation of the intricate regulatory networks, particularly the crosstalk between different hormone signaling pathways, will provide new avenues for manipulating the production of these bioactive compounds in plants and microbial systems. The detailed protocols and information provided in this guide serve as a valuable resource for researchers and scientists in this exciting and rapidly advancing field.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Interplay between Carotenoids, Abscisic Acid and Jasmonate Guides the Compatible Rice-Meloidogyne graminicola Interaction [frontiersin.org]

- 3. Supercritical Carbon Dioxide Extraction of Nicotiana tabacum Leaves: Optimization of Extraction Yield and Nicotine Content [mdpi.com]

- 4. A carotenoid cleavage dioxygenase from Vitis vinifera L.: functional characterization and expression during grape berry development in relation to C13-norisoprenoid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring Changes in the Volatile Compounds of Tea Made from Summer Tea Leaves by GC-IMS and HS-SPME-GC-MS [mdpi.com]

- 9. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the changes of aroma profiles in large-leaf yellow tea during processing using GC–MS and electronic nose analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discrimination of Green, Oolong, and Black Teas by GC-MS Analysis of Characteristic Volatile Flavor Compounds [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jasmonic acid-isoleucine formation in grapevine (Vitis vinifera L.) by two enzymes with distinct transcription profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two new sesquiterpenoid glycosides from Nicotiana tabacum [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e-nps.or.kr [e-nps.or.kr]

- 20. researchgate.net [researchgate.net]

- 21. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to 7-Megastigmene-3,5,6,9-tetraol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Megastigmene-3,5,6,9-tetraol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] Found in various plant species, including Pandanus amaryllifolius, Euscaphis japonica, and Isodon sculponeatus, this compound has garnered interest for its potential biological activities.[2] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a modulator of inflammatory pathways. While experimentally determined data remains limited in publicly accessible literature, this document consolidates available information and provides a foundation for future research and development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | [2] |

| Molecular Formula | C₁₃H₂₄O₄ | [2] |

| Molecular Weight | 244.33 g/mol | [2] |

| Canonical SMILES | C--INVALID-LINK--/C=C/[C@]1(O)--INVALID-LINK--(O)C--INVALID-LINK--CC1(C)C | [2] |

| InChI | InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10-,12+,13+/m0/s1 | [2] |

| InChIKey | CTCKPFXFWVNGLG-DWFSUXBBSA-N | [2] |

| XLogP3 | 0.1 | [2] |

| Polar Surface Area | 80.9 Ų | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of this compound are not extensively documented in readily available scientific literature. However, general methodologies can be inferred from studies on related compounds isolated from natural sources.

General Isolation Procedure from Plant Material

The isolation of megastigmane glycosides, including this compound, typically involves the extraction of dried and powdered plant material with a polar solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.

A general workflow for the isolation process is outlined below.

Spectral Data

Biological Activity and Signaling Pathways

Megastigmane derivatives have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4] Extracts from plants known to contain these compounds, such as Pandanus amaryllifolius, have demonstrated anti-inflammatory properties. The precise mechanisms of action for this compound are still under investigation. However, based on the activities of related natural products, it is plausible that it may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A potential mechanism for this compound could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the p50/p65 NF-κB subunits and subsequent transcription of pro-inflammatory genes.

Potential Modulation of MAPK Signaling Pathways

The MAPK signaling cascades are also central to the cellular response to inflammatory stimuli. Natural compounds have been shown to interfere with these pathways at various points. This compound could potentially inhibit the phosphorylation of key kinases in the MAPK pathways, such as ERK, JNK, and p38, thereby reducing the expression of inflammatory mediators.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. However, the current body of knowledge is limited, with a notable lack of experimentally determined physicochemical data and detailed mechanistic studies. Future research should prioritize the following:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents is essential.

-

Development of Standardized Isolation and Synthetic Protocols: Robust and reproducible methods for obtaining pure this compound are needed to facilitate further research.

-

In-depth Biological Evaluation: Comprehensive studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This should include quantitative assessments of its effects on key inflammatory mediators and pathways, such as NF-κB and MAPK, to determine its potency and selectivity.

-

Spectroscopic Database: Deposition of complete and assigned NMR and mass spectrometry data into public databases will be invaluable for the scientific community.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 2. (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol | C12H20O4 | CID 25750967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

Unveiling 7-Megastigmene-3,5,6,9-tetraol: A Sesquiterpenoid Perspective for Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Megastigmene-3,5,6,9-tetraol, focusing on its classification as a sesquiterpenoid, its biosynthetic origins, and its potential as a modulator of inflammatory pathways. Megastigmanes, including the title compound, are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. This guide will delve into the chemical properties, biosynthetic pathways, and reported biological activities of this compound class, with a particular focus on their anti-inflammatory potential through the inhibition of the NF-κB signaling pathway. Detailed experimental methodologies for isolation and bioactivity assessment are provided, alongside a critical analysis of the available quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Rise of Megastigmanes in Drug Discovery

The quest for novel therapeutic agents has increasingly turned towards the vast chemical diversity of the natural world. Among the myriad of natural products, terpenoids represent one of the largest and most structurally diverse classes, with a wide range of demonstrated biological activities. Within this broad family, the megastigmane group of C13-norisoprenoids has emerged as a promising area of investigation. These compounds, while not true sesquiterpenes biosynthetically, are often classified as such due to their 13-carbon skeleton, which is a deviation from the typical C15 framework of sesquiterpenes. This compound is a representative member of this class, and understanding its chemical nature and biological potential is crucial for its development as a potential therapeutic lead.

Chemical Classification and Properties of this compound

This compound is a polyhydroxylated megastigmane with the molecular formula C13H24O4. Its structure features a substituted cyclohexane (B81311) ring and a butenyl side chain. While possessing a 13-carbon framework, it is classified as a sesquiterpenoid in many chemical databases and is recognized as a C13-norisoprenoid, indicating its origin from the degradation of larger terpenoid precursors, specifically carotenoids.

| Property | Value | Source |

| Molecular Formula | C13H24O4 | PubChem |

| Molecular Weight | 244.33 g/mol | PubChem |

| IUPAC Name | (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | PubChem |

| Synonyms | 7-Megastigmene-3,5,6,9-tetrol, Megastigmane | PubChem |

Biosynthesis of this compound: A Carotenoid Degradation Pathway

The biosynthesis of this compound and other C13-norisoprenoids is a fascinating example of secondary metabolism, where larger molecules are enzymatically cleaved to produce a diverse array of smaller, often volatile and biologically active, compounds. The primary precursors for megastigmanes are C40 carotenoids, such as neoxanthin (B191967) and violaxanthin.

The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs) . These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone. The cleavage at the 9-10 and 9'-10' positions of carotenoids like neoxanthin yields C13-norisoprenoid precursors, which then undergo further enzymatic modifications, including hydroxylations, reductions, and glycosylations, to generate the vast diversity of megastigmanes observed in nature.

Figure 1: Biosynthetic pathway of this compound.

Biological Activity: Anti-Inflammatory Potential

While specific quantitative bioactivity data for this compound is limited in the public domain, the broader class of megastigmanes has been reported to possess various biological activities, with anti-inflammatory effects being a recurrent theme. The compound is listed by chemical suppliers as having "anti-inflammatory bioactivity". This activity is often attributed to the modulation of key inflammatory signaling pathways.

The NF-κB Signaling Pathway: A Plausible Target

A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade . Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in the NF-κB pathway. It is plausible that this compound and related megastigmanes may act in a similar manner, thereby reducing the production of inflammatory mediators.

Figure 2: Putative inhibition of the NF-κB signaling pathway.

Quantitative Data for Related Megastigmanes

| Compound | Assay | IC50 (µM) | Source |

| Urenalobaside C | NO Production Inhibition | 53.7 ± 1.0 | Fitoterapia, 2018 |

| Dexamethasone (Positive Control) | NO Production Inhibition | 16.6 ± 0.8 | Fitoterapia, 2018 |

This data, while not directly on this compound, suggests that the megastigmane scaffold is a viable starting point for the development of anti-inflammatory agents.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and bioactivity assessment of megastigmanes. These protocols are based on methodologies reported in the literature for similar compounds and should be adapted and optimized for the specific plant material and target compound.

General Isolation and Purification Workflow

The isolation of this compound from its natural sources, such as Isodon species or Vigna luteola, typically involves a multi-step chromatographic process.

Figure 3: General workflow for the isolation and purification.

5.1.1. Extraction:

-

Air-dry and powder the plant material.

-

Extract the powdered material exhaustively with a suitable solvent (e.g., methanol or ethanol) at room temperature or under reflux.

-

Concentrate the solvent under reduced pressure to obtain the crude extract.

5.1.2. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of the target compound using techniques like Thin Layer Chromatography (TLC).

5.1.3. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further purify the resulting sub-fractions using reverse-phase column chromatography (ODS) with a methanol-water gradient.

-

Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC).

5.1.4. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for potential anti-inflammatory agents.

5.2.1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

5.2.2. Assay Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the plate for 24 hours.

-

Measure the amount of nitric oxide produced in the supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the concentration of the compound that inhibits NO production by 50% (IC50).

Conclusion and Future Directions

This compound, a C13-norisoprenoid sesquiterpenoid, represents an intriguing natural product with potential for development as an anti-inflammatory agent. Its biosynthetic origin from carotenoids highlights a fascinating aspect of plant secondary metabolism. While direct quantitative data on its bioactivity is currently scarce, the reported anti-inflammatory properties of the broader megastigmane class and their potential to modulate the NF-κB signaling pathway provide a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Bioactivity Screening: A thorough evaluation of the anti-inflammatory and other biological activities of purified this compound is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound exerts its effects is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro results should be followed up with in vivo studies in relevant animal models of inflammatory diseases to assess efficacy and safety.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery. It is hoped that this information will stimulate further research into this and other related natural products, ultimately leading to the development of new and effective therapies for inflammatory disorders.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Megastigmane Tetraols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmane tetraols, a subclass of C13-norisoprenoids derived from the oxidative degradation of carotenoids, are emerging as a promising class of natural products with therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel megastigmane tetraols, with a primary focus on their anti-inflammatory and cytotoxic properties. Detailed experimental protocols for key biological assays are provided, and the underlying molecular mechanisms, particularly the modulation of the NF-κB signaling pathway, are elucidated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration and development of megastigmane tetraols as novel therapeutic agents.

Introduction

Megastigmanes are a diverse group of C13-norisoprenoids widely distributed in the plant kingdom. Their structural diversity, arising from various oxygenation patterns and glycosidic linkages, contributes to a broad spectrum of biological activities.[1] Among these, megastigmane tetraols are characterized by the presence of four hydroxyl groups on the megastigmane skeleton. Recent studies have begun to shed light on the pharmacological potential of these compounds, particularly in the context of inflammation and cancer. This guide synthesizes the available scientific literature on novel megastigmane tetraols, presenting key findings on their biological effects and the molecular pathways they modulate.

Identified Novel Megastigmane Tetraols

Recent phytochemical investigations have led to the isolation and characterization of several novel megastigmane tetraols. Two notable examples include:

-

Megastigm-7-ene-3,5,6,9-tetraol : This compound has been isolated from plant sources such as Isodon melissoides and Vigna luteola and has been reported to possess anti-inflammatory properties.[2]

-

(3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol (Aripuanin) : This stereoisomer has also been identified from natural sources.[3]

While the anti-inflammatory potential of these compounds has been noted, comprehensive quantitative data on their specific bioactivities are still emerging.

Biological Activities and Quantitative Data

The primary biological activities reported for megastigmane derivatives, including those closely related to tetraols, are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Megastigmane compounds have demonstrated significant anti-inflammatory effects in various in vitro models. The data presented below is for megastigmane glycosides, which are structurally related to megastigmane tetraols and provide valuable insights into the potential activity of this compound class.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Streilicifoloside E | Nitric Oxide (NO) Production | RAW 264.7 | 26.33 | [4] |

| Platanionoside D | Nitric Oxide (NO) Production | RAW 264.7 | 21.84 | [4] |

| β-Damascenone | NF-κB Reporter Gene | HEK 293 | 21.3 | [2] |

Table 1: Anti-inflammatory activity of selected megastigmane derivatives.

Cytotoxicity

The cytotoxic potential of megastigmane derivatives against various cancer cell lines is an area of active investigation. The following table summarizes available data for a related megastigmane glucoside gallate.

| Compound | Cell Line | Assay | CC50 (µM) | Reference |

| Megastigmane glucoside gallate | Oral Squamous Carcinoma (HSC-2, HSC-4, Ca9-22) & Normal Oral Cells (HGF, HPC, HPLF) | MTT Assay | Data not specified, but noted to be more cytotoxic to cancer cells | [5] |

Table 2: Cytotoxic activity of a megastigmane derivative.

Molecular Mechanisms of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence indicates that the anti-inflammatory effects of megastigmane compounds are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The canonical NF-κB pathway is a key target for the anti-inflammatory action of megastigmanes. In resting cells, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.

Studies on megastigmane derivatives suggest that they can interfere with this pathway at key steps, including the downregulation of the nuclear translocation of the p65 subunit.[4]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention by megastigmane compounds.

Canonical NF-κB signaling pathway and proposed inhibition by megastigmane tetraols.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory and cytotoxic activities of megastigmane tetraols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the megastigmane tetraol for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (Griess Test)

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the megastigmane tetraol for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor).

-

Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. The IC50 value can be calculated from the dose-response curve.

Western Blot Analysis for COX-2 and iNOS Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target proteins (COX-2 and iNOS).

Protocol:

-

Cell Lysis and Protein Quantification: After treatment with the megastigmane tetraol and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the biological activities of novel megastigmane tetraols.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene | C13H24O4 | CID 129316798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A palmitate-rich metastatic niche enables metastasis growth via p65 acetylation resulting in pro-metastatic NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Megastigmane Glycosides and Their Bioactivities: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids, are widely distributed throughout the plant kingdom.[1][2][3] Their diverse structures, resulting from variations in functional groups and glycosylation patterns, contribute to a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of the current literature on megastigmane glycosides, focusing on their isolation, structure elucidation, and significant bioactivities. It aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Bioactivities of Megastigmane Glycosides

Megastigmane glycosides have been reported to possess a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, anti-cancer, and angiotensin-converting enzyme (ACE) inhibitory activities.[1][2][[“]][5][6][7]

Anti-inflammatory Activity

A significant number of studies have highlighted the anti-inflammatory potential of megastigmane glycosides. The primary in vitro model for assessing this activity involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[[“]][8][9] Several megastigmane glycosides have demonstrated potent inhibitory effects on NO production, with some compounds also showing a reduction in the secretion of pro-inflammatory cytokines like TNF-α and PGE2, and inhibiting the expression of COX-2 and iNOS.[8] The underlying mechanism for this anti-inflammatory action is often attributed to the inhibition of the NF-κB signaling pathway.[8][10]

Neuroprotective Activity

The neuroprotective effects of megastigmane glycosides have been investigated using models of oxidative stress-induced neuronal cell death.[5][11][12][13][14] Commonly, human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are challenged with hydrogen peroxide (H₂O₂) to induce neurotoxicity.[5][11][12][13] Several megastigmane glycosides have shown the ability to protect these cells from H₂O₂-induced damage, suggesting their potential as therapeutic agents for neurodegenerative diseases.[5][11]

Anti-cancer Activity

The cytotoxic effects of megastigmane glycosides against various cancer cell lines have been documented.[6][15][16] These compounds have been shown to induce cell death in human oral squamous carcinoma, colon adenocarcinoma, and other cancer cell lines.[1][6] While the exact mechanisms are still under investigation, the anti-cancer potential of megastigmane glycosides warrants further exploration for the development of novel chemotherapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Certain megastigmane glycosides isolated from the leaves of Eucommia ulmoides have exhibited moderate inhibitory effects on angiotensin-converting enzyme (ACE) in vitro.[7] This finding suggests a potential role for these compounds in the management of hypertension.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivities of various megastigmane glycosides.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides

| Compound | Source | Assay | Target | IC₅₀ (µM) | Reference |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | NO production inhibition in LPS-stimulated RAW264.7 cells | NO production | 42.3 - 61.7 | [[“]] |

| Streilicifoloside E | Streblus ilicifolius | NO production inhibition in LPS-stimulated RAW264.7 cells | NO production | 26.33 | [8] |

| Platanionoside D | Streblus ilicifolius | NO production inhibition in LPS-stimulated RAW264.7 cells | NO production | 21.84 | [8] |

| Urenalobaside C | Urena lobata | NO production inhibition in LPS-stimulated RAW264.7 cells | NO production | 53.7 ± 1.0 | [9] |

| 5,7-dimethoxyflavone | Amomum muricarpum | NO production inhibition in LPS-stimulated RAW264.7 cells | NO production | 29.5 | [17] |

Table 2: Neuroprotective Activity of Megastigmane Glycosides

| Compound | Source | Assay | Protective Effect | Reference |

| Compounds 3, 6-10 | Heterosmilax yunnanensis | H₂O₂-induced PC12 cell model | Good neuroprotective activity | [11] |

| Compounds 2, 3, 6, 7 | Nicotiana tabacum | H₂O₂-induced SH-SY5Y cell model | Moderate protective effects at 10 µM | [5][12][13][14] |

Table 3: Anti-cancer Activity of Megastigmane Glycosides

| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |

| Unspecified | P. luzoniensis | Human colon adenocarcinoma | 1.97 - 32.85 | [1] |

Table 4: ACE Inhibitory Activity of Megastigmane Glycosides

| Compound | Source | Assay | Activity | Reference |

| Eucomegastigsides A-D, Foliasalacioside B₁, Eleganoside A | Eucommia ulmoides | ACE inhibition (in vitro) | Moderate inhibitory effects | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Isolation and Structure Elucidation of Megastigmane Glycosides

The general procedure for isolating megastigmane glycosides from plant material involves the following steps:

-

Extraction: Dried and powdered plant material is typically extracted with methanol (B129727) or ethanol. The resulting crude extract is then partitioned between different solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components.

-

Chromatographic Separation: The fractions rich in glycosides (often the n-butanol fraction) are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).[18]

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecule.[18]

-

Circular Dichroism (CD) Spectroscopy: Experimental and calculated Electronic Circular Dichroism (ECD) data are often used to determine the absolute configuration of the stereocenters.[11]

-

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 2 hours), cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

-

Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Neuroprotective Activity Assay: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach.

-

Pre-treatment: Cells are pre-treated with various concentrations of the megastigmane glycosides for a specific period (e.g., 2 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a pre-determined toxic concentration (e.g., 200-400 µM) to induce oxidative stress and cell death.

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a wavelength of around 570 nm.

-

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control group. The protective effect of the compounds is determined by the increase in cell viability in the presence of H₂O₂ compared to the H₂O₂-only treated group.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-based)

-

Reagents:

-

ACE from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Buffer: Sodium borate (B1201080) buffer (pH 8.3) with NaCl

-

Stop Solution: 1 M HCl

-

Standard: Hippuric acid (HA) and a known ACE inhibitor (e.g., captopril)

-

-

Assay Procedure:

-

The test compound (inhibitor) is pre-incubated with the ACE solution in the buffer at 37°C for a short period (e.g., 5 minutes).

-

The substrate solution (HHL) is added to initiate the enzymatic reaction.

-

The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).

-

The reaction is terminated by adding HCl.

-

-

HPLC Analysis:

-

The reaction mixture is filtered and injected into a reverse-phase HPLC system.

-

The product of the reaction, hippuric acid (HA), is separated from the unreacted substrate (HHL).

-

The amount of HA produced is quantified by measuring the peak area at a specific wavelength (e.g., 228 nm).

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the peak area of HA in the control (without inhibitor) and A_sample is the peak area of HA in the presence of the test compound.

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Signaling Pathways and Mechanisms of Action

The biological activities of megastigmane glycosides are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of several natural products, including potentially megastigmane glycosides, are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][[“]] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. Megastigmane glycosides may exert their anti-inflammatory effects by interfering with one or more steps in this pathway, such as inhibiting IKK activation, preventing IκB degradation, or blocking the nuclear translocation of NF-κB.

Caption: Proposed mechanism of anti-inflammatory action of megastigmane glycosides via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of megastigmane glycosides involves a series of steps from plant material to the identification of active compounds and elucidation of their mechanism of action.

Caption: General experimental workflow for the bioactivity-guided isolation and characterization of megastigmane glycosides.

Conclusion and Future Perspectives

Megastigmane glycosides represent a promising class of natural products with a diverse range of biological activities. The anti-inflammatory and neuroprotective effects are particularly well-documented, with several compounds demonstrating potent activity in vitro. The data summarized in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents.

Future research should focus on several key areas:

-

In-depth Mechanism of Action Studies: While the involvement of the NF-κB pathway in the anti-inflammatory activity of some megastigmane glycosides is suggested, further studies are needed to elucidate the precise molecular targets and signaling pathways for their various bioactivities.

-

In Vivo Studies: The majority of the current research is based on in vitro models. In vivo studies are crucial to validate the observed bioactivities and to assess the pharmacokinetic and toxicological profiles of these compounds.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of megastigmane glycosides and their biological activity will be invaluable for the design and synthesis of more potent and selective analogues.

-

Exploration of Other Bioactivities: The full therapeutic potential of megastigmane glycosides may not yet be fully realized. Screening for other bioactivities, such as antiviral, antidiabetic, and immunomodulatory effects, could reveal new applications for this class of compounds.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. researchgate.net [researchgate.net]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idpublications.org [idpublications.org]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

The Expanding World of Megastigmanes: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Megastigmane compounds, a class of C13-norisoprenoids derived from the degradation of carotenoids, are a rapidly growing area of natural product research.[1][2][3] Widely distributed in the plant kingdom, these structurally diverse molecules and their glycosidic derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for drug discovery and development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and characterization of new megastigmane compounds, summarizing key quantitative data and outlining detailed experimental protocols.

Isolation and Purification of Novel Megastigmanes

The initial step in the discovery of new megastigmane compounds involves their extraction and purification from plant material. A general workflow for this process is outlined below.

Caption: Figure 1: General Experimental Workflow for Megastigmane Isolation.

Experimental Protocol: Extraction and Isolation

A typical procedure for isolating megastigmane glycosides from plant leaves is as follows:

-

Extraction: Dried and powdered plant leaves are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[6]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol (n-BuOH). Megastigmane glycosides are often enriched in the n-BuOH fraction.[7]

-

Column Chromatography: The n-BuOH fraction is subjected to repeated column chromatography.[8]

-

Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.

-

Octadecylsilyl (ODS) Column Chromatography: Final purification is often achieved using ODS column chromatography with a methanol-water gradient.

-

-

Preparative HPLC: For final purification of individual compounds, preparative high-performance liquid chromatography (HPLC) is employed.[9]

Structural Elucidation of New Megastigmane Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton, the position of substituents, and the stereochemistry of the molecule.[8][10][11]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][12]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute configuration of chiral centers in the molecule.[10][13]

The structural elucidation of two new megastigmane glycosides from Aquilaria sinensis, (9S) megastigma-4,7-diene-2,3,9-triol 9-O-β-D-glucopyranoside and (9S) megastigma-4(13),7-diene-3,6,9-triol 9-O-β-D-glucopyranoside, was achieved through the application of NMR and HR-ESI-MS spectrometry.[8]

Quantitative Data: ¹³C NMR of Newly Discovered Megastigmanes

The following table summarizes the ¹³C NMR spectroscopic data for selected newly discovered megastigmane glycosides.

| Carbon | Lawsoiononoside (1)[12] | Pipeloside A[6] | Cucumegastigmane I (1)[14] | Komaroveside A (1)[11] |

| 1 | 42.1 | 49.3 | 49.5 | 41.8 |

| 2 | 49.8 | 199.8 | 200.1 | 49.9 |

| 3 | 79.5 | 127.9 | 127.2 | 78.9 |

| 4 | 34.2 | 163.5 | 162.8 | 76.2 |

| 5 | 134.8 | 135.2 | 134.5 | 129.5 |

| 6 | 133.4 | 33.8 | 33.5 | 134.2 |

| 7 | 34.6 | 129.1 | 128.8 | 128.9 |

| 8 | 24.5 | 137.6 | 137.2 | 137.5 |

| 9 | 76.9 | 78.9 | 78.5 | 198.2 |

| 10 | 20.1 | 19.8 | 19.5 | 29.8 |

| 11 | 29.8 | 29.5 | 29.2 | 24.3 |

| 12 | 29.8 | 29.5 | 29.2 | 23.1 |

| 13 | 21.5 | 21.2 | 20.9 | 21.8 |

Biological Activity and Mechanistic Insights

Newly discovered megastigmane compounds are routinely screened for a variety of biological activities. Anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects are among the most commonly reported.[3][4][5]

Anti-inflammatory Activity

A significant number of megastigmane glycosides have demonstrated potent anti-inflammatory properties.[13][15] A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][16]

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds.

-

After a pre-incubation period, cells are stimulated with LPS (1 µg/mL) for 24 hours.[17]

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.

-

Quantitative Data: Anti-inflammatory Activity of Megastigmane Glycosides

| Compound | IC₅₀ (µM) for NO Inhibition | Source Organism |

| Streilicifoloside E | 26.33 | Streblus ilicifolius[15] |

| Platanionoside D | 21.84 | Streblus ilicifolius[15] |

| Gangeticoside (1) | 22.3 | Desmodium gangeticum[16] |

| Leonuriside A (2) | 15.6 | Desmodium gangeticum[16] |

| Compound 2 from N. tabacum | 42.36 | Nicotiana tabacum[13] |

| Compound 3 from N. tabacum | 44.81 | Nicotiana tabacum[13] |

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of some megastigmane derivatives are mediated through the inhibition of the NF-κB signaling pathway.[15][18] β-damascenone, for example, has been shown to inhibit this pathway in human cellular systems.[18]

Caption: Figure 2: Simplified NF-κB Signaling Pathway and Megastigmane Inhibition.

Cytotoxicity Evaluation

Newly isolated megastigmane compounds are also frequently evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human tumor cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15) are maintained in appropriate culture media.[11]

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of the test compounds for a specified period.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[9]

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[9]

-

The absorbance is measured using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or CC₅₀) is determined.[9]

-

Tumor-Specific Cytotoxicity

Recent studies have highlighted the tumor-specific cytotoxicity of certain megastigmane-related compounds. For instance, ellagitannins isolated alongside a new megastigmane from henna leaves showed greater cytotoxicity towards oral squamous cell carcinoma cell lines compared to normal human oral cells.[9][12]

Conclusion

The discovery and characterization of new megastigmane compounds represent a vibrant and promising field in natural product chemistry and drug development. The systematic application of modern chromatographic and spectroscopic techniques allows for the efficient isolation and structural elucidation of these novel molecules. Subsequent biological evaluation, guided by detailed in vitro protocols, continues to unveil their therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research. The ongoing investigation into their mechanisms of action, such as the inhibition of key signaling pathways like NF-κB, will further solidify their role as valuable lead compounds for future drug development endeavors.

References

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. New megastigmane glycoside and aromadendrane derivative from the aerial part of Piper elongatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Megastigmane glucosides and an unusual monoterpene from the leaves of Cananga odorata var. odorata, and absolute structures of megastigmane glucosides isolated from C. odorata var. odorata and Breynia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural elucidation of two new megastigmane glycosides from the leaves of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Megastigmane glucosides isolated from Dichrocephala benthamii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three new megastigmane glucopyranosides from the Cardamine komarovii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Two new megastigmanes from the leaves of Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Megastigmanes from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoid compounds derived from the degradation of carotenoids.[1][2] They are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits, vegetables, and beverages, including grapes and tea.[2] Beyond their sensory properties, megastigmanes have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed protocols for the extraction of megastigmanes from plant materials, focusing on both conventional and modern techniques to optimize yield and purity.

General Considerations for Extraction

The selection of an appropriate extraction method and solvent system is critical for the efficient isolation of megastigmanes. Factors to consider include the chemical nature of the target megastigmanes (e.g., free or glycosidically bound), the plant matrix, and the desired scale of extraction. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional methods in terms of reduced extraction time, lower solvent consumption, and often higher extraction yields.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is a crucial first step for efficient extraction.

-

Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation and improve extraction efficiency. Air-drying or freeze-drying are common methods.

-

Grinding: The dried plant material should be ground into a fine powder (e.g., 20-40 mesh) to increase the surface area available for solvent contact.